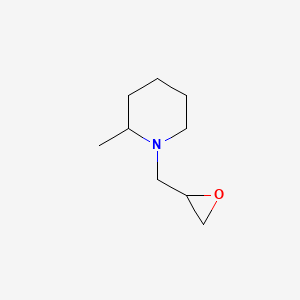

2-Methyl-1-(oxiran-2-ylmethyl)piperidine

Description

Contextualizing Piperidine (B6355638) and Epoxide Moieties in Organic Synthesis Research

Historical and Current Perspectives on Piperidine Scaffolds in Advanced Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.govajchem-a.comijnrd.org Historically, the prevalence of the piperidine scaffold in alkaloids, such as piperine (B192125) from black pepper, spurred early interest in its chemistry. Today, piperidine-containing compounds are integral to medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. nih.govajchem-a.comijnrd.orgnih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active and important area of modern organic chemistry. nih.govnih.gov Synthetic strategies often focus on constructing the piperidine ring or functionalizing a pre-existing one, with techniques ranging from hydrogenation of pyridine (B92270) derivatives to complex cyclization reactions. nih.gov

Role of Epoxides as Reactive Intermediates in Chemical Transformations

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis due to their inherent ring strain. This strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. nih.govuniovi.es This reactivity allows for the stereospecific introduction of two new functional groups, making epoxides powerful intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govrsc.org The regioselectivity and stereoselectivity of epoxide ring-opening reactions can often be controlled by the choice of reagents and reaction conditions, further enhancing their synthetic utility. nih.govuniovi.es

Rationale for Focused Academic Inquiry on 2-Methyl-1-(oxiran-2-ylmethyl)piperidine

The specific combination of a 2-methylpiperidine (B94953) unit and an N-linked glycidyl (B131873) group in this compound creates a molecule with distinct properties and potential applications that merit dedicated investigation.

Unique Structural Features and Synthetic Utility

The structure of this compound, which has a CAS Number of 141620-40-8, a molecular formula of C₉H₁₇NO, and a molecular weight of 155.24 g/mol , presents several key features for synthetic chemists. bldpharm.comfluorochem.co.uk The presence of a chiral center at the 2-position of the piperidine ring introduces the possibility of stereoisomerism, which is crucial in the development of chiral drugs. nih.gov The nucleophilic nitrogen atom of the piperidine ring is tertiary, and the attached glycidyl group provides a reactive electrophilic site at the epoxide ring.

This bifunctional nature allows for a range of chemical transformations. The epoxide can undergo ring-opening reactions with various nucleophiles to introduce new functional groups, leading to the synthesis of a diverse library of substituted piperidine derivatives. For instance, reaction with amines or alcohols would yield amino alcohols or ether alcohols, respectively.

A plausible synthetic route to this compound involves the N-alkylation of 2-methylpiperidine with an electrophilic three-carbon building block containing an epoxide or a precursor. A common method for the synthesis of similar N-glycidyl amines is the reaction of the parent amine with epichlorohydrin (B41342), followed by treatment with a base to form the epoxide ring. mit.edu

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 141620-40-8 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Common Synonyms | N-Glycidyl-2-methylpiperidine |

Emerging Areas of Research and Untapped Potential in Chemical Science

While specific research on this compound is not yet widespread, its structure suggests several promising avenues for future investigation. The combination of the biologically relevant piperidine scaffold and the versatile epoxide handle makes it an attractive starting material for the synthesis of novel bioactive molecules. ijnrd.orgnih.gov

One area of potential is in the development of new pharmaceutical agents. The piperidine moiety is a well-established pharmacophore, and the ability to introduce diverse functionality via the epoxide ring could lead to the discovery of compounds with novel biological activities. For example, the ring-opened products could be screened for activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Furthermore, this compound could serve as a monomer in ring-opening polymerization reactions. The polymerization of the epoxide group would lead to the formation of polyethers with pendant 2-methylpiperidine side chains. Such polymers could have interesting properties and potential applications in materials science or as drug delivery vehicles. The study of the kinetics and mechanism of such polymerizations would be a valuable area of research. bldpharm.comorientjchem.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8-4-2-3-5-10(8)6-9-7-11-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTYNAZCTYYECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Epoxide Ring-Opening Reactions

The significant ring strain of the oxirane ring (approximately 13 kcal/mol) is the primary driving force for the ring-opening reactions of epoxides. masterorganicchemistry.com Unlike other less strained ethers, epoxides can be cleaved under relatively mild conditions. pressbooks.pub These reactions provide a versatile method for the synthesis of 1,2-difunctionalized compounds.

The reaction of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine with nucleophiles is a cornerstone of its chemistry. The regioselectivity of the nucleophilic attack—that is, which of the two epoxide carbons is attacked—is a critical aspect controlled by the reaction mechanism.

Under acidic conditions, the epoxide ring-opening is initiated by the protonation of the epoxide oxygen atom. masterorganicchemistry.comyoutube.com This step converts the oxygen into a better leaving group (a hydroxyl group), thereby activating the epoxide for nucleophilic attack. libretexts.orglibretexts.org

The subsequent attack by a nucleophile can proceed through a mechanism that has characteristics of both Sₙ1 and Sₙ2 reactions. pressbooks.pub The transition state involves the breaking of a carbon-oxygen bond, leading to a buildup of partial positive charge on the carbon atoms of the epoxide. libretexts.orgkhanacademy.org This positive charge is better stabilized on the more substituted carbon atom (the secondary carbon in this case). Consequently, weak nucleophiles will preferentially attack the more substituted carbon, a regiochemical outcome characteristic of an Sₙ1-like pathway. pressbooks.pubopenstax.org However, the reaction still proceeds with backside attack, leading to an inversion of stereochemistry at the site of attack, which is characteristic of an Sₙ2 reaction. pressbooks.pub For unsymmetrical epoxides with primary and secondary carbons, nucleophilic attack often occurs at the less substituted site in an Sₙ2-like manner, though mixtures of products can be formed. pressbooks.pub

| Condition | Key Steps | Regioselectivity | Mechanism Characteristics |

| Acid-Catalyzed | 1. Protonation of epoxide oxygen.2. Nucleophilic attack. | Prefers the more substituted carbon. | Sₙ1-like (carbocation character), Sₙ2-like (backside attack). pressbooks.pubkhanacademy.org |

In the presence of a strong nucleophile or under basic conditions, the epoxide ring-opening proceeds via a direct Sₙ2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous cleavage of the carbon-oxygen bond. khanacademy.org The leaving group in this case is an alkoxide anion, which is subsequently protonated by a solvent or during workup. libretexts.org

Due to steric hindrance, the Sₙ2 attack occurs preferentially at the less substituted, more accessible carbon atom. youtube.comlibretexts.org In the case of this compound, the attack would occur at the terminal primary carbon (CH₂) of the oxirane ring. semanticscholar.org Interestingly, studies on the related compound 1-(oxiran-2-ylmethyl)piperidine (B1313976) have shown that the basic nitrogen atom within the piperidine (B6355638) ring can exert a catalytic (anchimeric) effect, allowing the ring-opening to proceed regiospecifically without an external catalyst. mdpi.comsciety.orgdntb.gov.ua

| Condition | Key Steps | Regioselectivity | Mechanism Characteristics |

| Base-Catalyzed | 1. Nucleophilic attack on epoxide carbon.2. Protonation of the resulting alkoxide. | Prefers the less sterically hindered carbon. | Pure Sₙ2 mechanism. libretexts.orglibretexts.org |

The reaction of this compound with oxygen-based nucleophiles like water or alcohols leads to the formation of 1,2-diols or their ether derivatives, respectively. The reaction conditions dictate the regiochemical outcome.

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the epoxide undergoes hydrolysis to form a 1,2-diol (a vicinal diol). pressbooks.pub The reaction proceeds via backside attack of a water molecule, resulting in a product with a trans configuration of the two hydroxyl groups. pressbooks.publibretexts.org The nucleophilic attack preferentially occurs at the more substituted carbon. libretexts.org

Base-Catalyzed Alcoholysis : When treated with an alcohol in the presence of a base (e.g., sodium alkoxide in alcohol), the epoxide ring is opened by the alkoxide nucleophile. libretexts.org Following the Sₙ2 pathway, the attack occurs at the less substituted carbon, yielding an alcohol-ether product. libretexts.org

| Nucleophile | Condition | Site of Attack | Product Type |

| Water (H₂O) | Acidic (e.g., H₃O⁺) | More substituted carbon | trans-1,2-diol |

| Alcohol (R-OH) | Acidic (e.g., H⁺) | More substituted carbon | trans-Alkoxy alcohol |

| Alcohol (R-OH) | Basic (e.g., RO⁻) | Less substituted carbon | Alkoxy alcohol |

The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in organic synthesis. rsc.org This reaction can also be performed under either acidic or basic conditions, although it is common to carry it out by simply heating the epoxide and the amine together.

The reaction of this compound with primary or secondary amines would yield a β-amino alcohol. The regioselectivity follows the principles outlined previously: acid catalysis would favor attack at the more substituted carbon, while neutral or basic conditions would favor attack at the less hindered primary carbon. The piperidine nitrogen of the starting material is a tertiary amine and is generally not nucleophilic enough to open another epoxide ring under these conditions.

| Nucleophile | Condition | Site of Attack | Product Structure |

| Ammonia (NH₃) | Neutral/Heat | Less substituted carbon | 1-((2-methylpiperidin-1-yl)methyl)amino-propan-2-ol |

| Primary Amine (R-NH₂) | Neutral/Heat | Less substituted carbon | 1-((2-methylpiperidin-1-yl)methyl)-N-alkylamino-propan-2-ol |

| Secondary Amine (R₂NH) | Neutral/Heat | Less substituted carbon | 1-((2-methylpiperidin-1-yl)methyl)-N,N-dialkylamino-propan-2-ol |

The reaction between a thiol and an epoxide, often termed thiol-epoxy "click" chemistry, is a highly efficient and specific transformation used in materials science and bioconjugation. wikipedia.orgnih.gov This reaction is characterized by high yields, stereospecificity, and favorable reaction kinetics. wikipedia.org

Studies involving the closely related 1-(oxiran-2-ylmethyl)piperidine have demonstrated its utility in thiol-epoxy reactions with various 1,2,4-triazole (B32235) derivatives bearing a thiol group. mdpi.comsciety.orgpreprints.org The reaction proceeds regiospecifically, with the thiol nucleophile attacking the terminal, less-substituted carbon of the oxirane ring, which is consistent with Krasusky's rule. mdpi.comsciety.org A notable feature of this reaction is the intramolecular catalytic effect (anchimeric assistance) provided by the basic nitrogen atom of the piperidine ring, which facilitates the ring-opening without the need for an external catalyst. mdpi.comsciety.orgdntb.gov.ua The mechanism involves the anti-Markovnikov addition of the thiol to the epoxide, initiated by the formation of a thiyl radical or through nucleophilic attack, ultimately forming a stable thioether linkage. nih.gov

| Reactant | Key Features | Mechanism | Regioselectivity |

| Thiol (R-SH) | High efficiency, high yield, no catalyst needed. mdpi.comsciety.org | Nucleophilic Sₙ2 attack. | Attack at the less substituted carbon (Krasusky's rule). mdpi.comsciety.org |

| Intramolecular catalysis by piperidine nitrogen. mdpi.comdntb.gov.ua |

Regioselectivity and Stereochemistry of Ring Opening

The ring-opening of the epoxide in this compound is a critical reaction that dictates the structure of the resulting product. The regioselectivity and stereochemistry of this process are influenced by several factors, including the nature of the nucleophile and the reaction conditions.

The concepts of Markovnikov and anti-Markovnikov addition are crucial in understanding the regioselectivity of epoxide ring-opening. In the context of unsymmetrical epoxides, the nucleophile can attack either the more substituted or the less substituted carbon atom of the epoxide ring.

Markovnikov-type addition occurs when the nucleophile attacks the more substituted carbon atom. This pathway is generally favored under acidic conditions. youtube.comyoutube.com The protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack. The positive charge is better stabilized on the more substituted carbon, making it the preferred site of attack for weak nucleophiles.

Anti-Markovnikov-type addition involves the nucleophile attacking the less substituted (less sterically hindered) carbon atom. libretexts.org This is the characteristic outcome for reactions proceeding under basic or neutral conditions with strong nucleophiles. chemistrysteps.comlibretexts.org The reaction follows an S(_N)2 mechanism where steric hindrance plays a dominant role. chemistrysteps.com

The regioselectivity of the ring-opening of this compound is therefore highly dependent on the reaction conditions.

| Condition | Predominant Selectivity | Site of Nucleophilic Attack |

| Acidic | Markovnikov-type | More substituted carbon of the epoxide |

| Basic/Neutral | Anti-Markovnikov-type | Less substituted carbon of the epoxide |

Both steric and electronic factors play a significant role in determining the regioselectivity of the epoxide ring-opening.

Steric Factors : Under basic or neutral conditions, the ring-opening follows an S(_N)2 mechanism, where the nucleophile directly attacks one of the carbon atoms of the epoxide ring. chemistrysteps.com In the case of this compound, the carbon atom further away from the bulky 2-methylpiperidine (B94953) group is less sterically hindered. Consequently, strong nucleophiles will preferentially attack this less substituted carbon, leading to the anti-Markovnikov product. chemistrysteps.com

Electronic Factors : Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. youtube.com This leads to a transition state with significant carbocation character. The positive charge is more stabilized on the more substituted carbon atom through hyperconjugation and inductive effects. This electronic stabilization directs weak nucleophiles to attack the more substituted carbon, resulting in the Markovnikov product.

The ring-opening of epoxides is a stereospecific reaction. When the nucleophilic attack occurs at a chiral center, it proceeds with an inversion of configuration, which is a hallmark of the S(_N)2 mechanism. youtube.commasterorganicchemistry.comyoutube.com This "backside attack" forces the substituents on the carbon atom to flip, leading to an inversion of its stereochemistry. masterorganicchemistry.comkhanacademy.org

In the context of this compound, if the epoxide carbon being attacked is a stereocenter, the product will exhibit the opposite stereochemistry at that position compared to the starting material. youtube.comyoutube.com This stereochemical outcome is a direct consequence of the concerted nature of the bond-forming and bond-breaking process in the S(_N)2 reaction. masterorganicchemistry.com

Mechanistic Studies of Epoxide Ring-Opening

The mechanism of epoxide ring-opening can vary depending on the reaction conditions and the structure of the epoxide.

S(_N)2-like Mechanism : This is the most common mechanism for epoxide ring-opening, especially under neutral or basic conditions. chemistrysteps.comlibretexts.org It involves a backside attack by the nucleophile on one of the epoxide carbons, leading to a concerted opening of the ring. science.gov This mechanism results in an inversion of stereochemistry at the site of attack. youtube.com

S(_N)1-like Mechanism : Under acidic conditions, particularly with epoxides that can form a stable carbocation, the reaction may proceed through a mechanism with significant S(_N)1 character. chemistrysteps.com The protonated epoxide can open to form a carbocation intermediate, which is then attacked by the nucleophile. However, a full carbocation is often not formed; instead, the reaction proceeds through a transition state with substantial carbocationic character, leading to attack at the more substituted carbon. chemistrysteps.com

Concerted Mechanism : Many epoxide ring-opening reactions are considered to be concerted, meaning that bond formation and bond cleavage occur simultaneously. science.gov This is characteristic of the S(_N)2 pathway.

The nitrogen atom of the piperidine ring in this compound can play a significant role in the ring-opening reaction through anchimeric assistance, also known as neighboring group participation.

The lone pair of electrons on the piperidine nitrogen can act as an internal nucleophile, attacking the adjacent epoxide ring. This intramolecular cyclization can lead to the formation of a transient, fused-ring intermediate. Subsequent attack by an external nucleophile on this intermediate would then lead to the final ring-opened product. This anchimeric effect can influence both the rate and the regioselectivity of the reaction. The participation of the nitrogen atom can accelerate the ring-opening process compared to a similar epoxide without a neighboring nitrogen atom.

Computational Insights into Energy Barriers and Transition States

While specific computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical analyses of analogous piperidine and epoxide systems. Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate reaction mechanisms, predict regioselectivity, and calculate the energy profiles of reaction pathways, including the structures of transition states. researchgate.net

For this compound, key reactive sites include the nucleophilic piperidine nitrogen, the two electrophilic carbons of the epoxide ring, and the C-H bonds adjacent to the nitrogen. Computational models can predict the energy barriers for various transformations at these sites.

Epoxide Ring-Opening: The intramolecular attack of the piperidine nitrogen on the epoxide ring is a highly probable reaction. Computational analysis of similar amino epoxides helps in understanding the transition states for this cyclization. The calculations would typically compare the activation energies for the nitrogen attacking the C2 versus the C3 carbon of the oxirane ring, predicting the regioselectivity of the cyclization. These calculations often reveal that the transition state for the formation of a six-membered ring is energetically favored over a seven-membered ring, following Baldwin's rules. The energy barrier for this SN2-type reaction can be significantly influenced by solvent effects and the presence of acid or base catalysts, which can be modeled computationally. researchgate.net

N-Alkylation Transition States: In the context of intermolecular reactions, such as N-alkylation, computational studies on substituted piperidines have shown how steric and electronic factors influence the transition state energies. researchgate.net For this compound, the approach of an alkylating agent to the nitrogen lone pair is sterically hindered by both the adjacent methyl group and the N-glycidyl substituent. DFT calculations can quantify this steric hindrance, predicting the transition state geometry and the associated energy barrier. Studies on the alkylation of 1,2-dimethylpiperidine (B3055814) provide a close analogy, indicating that the transition state energy will dictate the diastereoselectivity of the product if a new chiral center is formed. researchgate.net

The table below summarizes theoretical parameters that are typically calculated to understand the reactivity of such molecules.

| Parameter Calculated | Significance for this compound | Typical Computational Method |

| Activation Energy (Ea) | Determines the kinetic feasibility of reactions like intramolecular cyclization or N-alkylation. A lower Ea indicates a faster reaction rate. | DFT (e.g., B3LYP/6-31G*) |

| Transition State Geometry | Elucidates the structural arrangement of atoms at the peak of the energy barrier, revealing bond-making and bond-breaking processes. | Transition State Search Algorithms (e.g., QST2/QST3) |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) is likely localized on the piperidine nitrogen, indicating its nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the C-O bonds of the epoxide, indicating its electrophilicity. | DFT, Hartree-Fock |

| Atomic Charges | Calculates the electron distribution, confirming the nucleophilic character of the nitrogen and the electrophilic character of the epoxide carbons. | Natural Bond Orbital (NBO) analysis, Mulliken population analysis |

These computational approaches provide a framework for predicting the chemical behavior of this compound, guiding synthetic efforts and mechanistic understanding in the absence of extensive experimental data.

Transformations of the Piperidine Nitrogen

The tertiary amine of the piperidine ring in this compound is a key center of reactivity, readily participating in reactions that target its lone pair of electrons.

Salt Formation and Quaternization

Salt Formation: As a basic amine, this compound readily reacts with protic acids (H-A) to form piperidinium (B107235) salts. This is a simple acid-base reaction where the nitrogen lone pair is protonated. The resulting salts often exhibit increased water solubility and crystallinity compared to the free base.

Quaternization: This is a specific type of N-alkylation where the nitrogen atom becomes part of a quaternary ammonium (B1175870) cation. The reaction with an alkylating agent (R-X) converts the tertiary amine into a permanently charged quaternary ammonium salt. umn.edu The reactivity of the alkylating agent is crucial, with the general trend being R-I > R-Br > R-Cl.

The stereochemistry of the starting material can influence the quaternization process. The approach of the alkylating agent can be directed by the existing substituents on the piperidine ring. Based on studies of similar substituted piperidines, the incoming alkyl group may preferentially adopt an equatorial position to minimize steric interactions with the ring, though the product is a mixture of diastereomers if a new stereocenter is not formed at the nitrogen. umn.educdnsciencepub.com

| Reagent (R-X) | Acid (H-A) | Product Name | Product Type |

| - | Hydrochloric Acid (HCl) | 2-Methyl-1-(oxiran-2-ylmethyl)piperidinium chloride | Piperidinium Salt |

| Methyl Iodide (CH₃I) | - | 1-Methyl-1-(oxiran-2-ylmethyl)-2-methylpiperidinium iodide | Quaternary Ammonium Salt |

| Benzyl Bromide (BnBr) | - | 1-Benzyl-1-(oxiran-2-ylmethyl)-2-methylpiperidinium bromide | Quaternary Ammonium Salt |

| Glycidyltrimethylammonium chloride | - | (Reaction with chitosan (B1678972) derivative) nih.gov | Quaternary Ammonium Salt |

Reactions Involving Both Piperidine and Epoxide Moieties

The dual functionality of this compound, containing both a nucleophilic nitrogen and an electrophilic epoxide, allows for complex transformations where both groups participate.

Cascade Reactions and Tandem Processes

A cascade reaction (or tandem process) involves two or more consecutive reactions in which the product of the first step becomes the substrate for the next, without the isolation of intermediates. The structure of this compound is well-suited for such processes.

For example, an intermolecular reaction could initiate a cascade. If the epoxide ring is opened by an external nucleophile (e.g., an alcohol, R'OH, under acidic conditions), a 1,2-amino alcohol is formed. The newly generated hydroxyl group, along with the piperidine nitrogen, could then participate in a subsequent cyclization or rearrangement, triggered by a change in conditions or the addition of another reagent.

A hypothetical cascade could be initiated as follows:

Intermolecular Epoxide Opening: The epoxide reacts with a nucleophile (Nu⁻), leading to the formation of an intermediate alcohol.

Activation and Cyclization: The alcohol is activated (e.g., by tosylation), followed by an intramolecular SN2 reaction where the piperidine nitrogen displaces the tosylate group, forming a bicyclic piperazinium derivative.

Such sequences leverage the reactivity of both functional groups in a single synthetic operation to rapidly build molecular complexity. The use of epoxides as electrophilic triggers in enzymatic cascade reactions is a well-established biosynthetic strategy. nih.gov

Intramolecular Cyclizations Facilitated by Dual Functionality

The most direct reaction involving both functional groups is an intramolecular cyclization. The piperidine nitrogen can act as an internal nucleophile, attacking one of the electrophilic carbons of the epoxide ring in an SN2 reaction. This process is highly favorable due to the proximity of the reacting centers (a Thorpe-Ingold effect).

The cyclization can proceed via two regiochemical pathways:

Attack at C3 (less substituted carbon): This results in the formation of a six-membered morpholine (B109124) ring fused to the piperidine, specifically a hexahydropyrido[1,2-d] researchgate.netmdpi.comoxazine system. This pathway is generally favored under neutral or basic conditions due to reduced steric hindrance (Path A).

Attack at C2 (more substituted carbon): This leads to a seven-membered ring system. This pathway is less common but can be favored under certain acidic conditions where the transition state has more SN1 character (Path B).

The reaction is often catalyzed by acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The product of this cyclization is a bicyclic quaternary ammonium salt containing a hydroxyl group.

| Pathway | Attacked Carbon | Ring Size Formed | Product Class | Favored Conditions |

| A | C3 (Terminal) | 6-membered | Hexahydropyrido[1,2-d] researchgate.netmdpi.comoxazinium derivative | Neutral / Basic |

| B | C2 (Internal) | 7-membered | Hexahydropyrido[1,2-b] mdpi.comnih.govoxazepinium derivative | Strongly Acidic (potential) |

This intramolecular cyclization represents a powerful transformation for converting the acyclic N-glycidyl side chain into a rigid, bicyclic structure, which can have significant implications for the molecule's conformational properties.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed picture of the atomic arrangement within 2-Methyl-1-(oxiran-2-ylmethyl)piperidine can be constructed.

¹H NMR Analysis of Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The expected chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are instrumental in assigning protons to their respective positions in the molecule. While specific experimental data for this compound is not widely available in the cited literature, a theoretical analysis based on the structure allows for the prediction of the proton signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| CH₃ | 1.0 - 1.2 | Doublet | 6.0 - 7.0 |

| Piperidine (B6355638) Ring CH₂ | 1.2 - 1.8 | Multiplet | - |

| Piperidine Ring CH | 2.2 - 2.5 | Multiplet | - |

| N-CH₂ (piperidine) | 2.6 - 2.9 | Multiplet | - |

| N-CH₂ (oxirane side chain) | 2.3 - 2.8 | Multiplet | - |

| Oxirane Ring CH | 2.9 - 3.2 | Multiplet | - |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, and its chemical shift is indicative of its bonding environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 18 - 22 |

| Piperidine C3, C4, C5 | 24 - 35 |

| Piperidine C2 | 55 - 60 |

| Piperidine C6 | 50 - 55 |

| N-CH₂ | 58 - 62 |

| Oxirane CH | 50 - 54 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the piperidine ring and the oxirane moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be essential in confirming the connection of the oxiran-2-ylmethyl group to the nitrogen atom of the 2-methylpiperidine (B94953) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry of the methyl group at the C2 position of the piperidine ring and the stereocenter at the oxirane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₉H₁₇NO. The calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Patterns and Structural Information from EI-MS and ESI-MS

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns.

EI-MS: In EI-MS, the molecule is bombarded with high-energy electrons, leading to fragmentation. Characteristic fragments for this compound would be expected to arise from the cleavage of the piperidine ring, the loss of the methyl group, and the fragmentation of the oxirane side chain.

ESI-MS: ESI is a softer ionization technique that typically produces the protonated molecular ion [M+H]⁺. By inducing fragmentation of this ion (e.g., through collision-induced dissociation), specific fragmentation pathways can be studied to further confirm the structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is an overlay of the characteristic vibrations of the 2-methylpiperidine ring and the N-substituted oxiran-2-ylmethyl (glycidyl) group. While a specific experimental spectrum for this exact molecule is not widely published, the expected absorption bands can be predicted based on data from its constituent parts, primarily the 2-methylpiperidine core and the epoxide ring.

The key functional groups are the tertiary amine within the piperidine ring, the saturated C-H bonds of the aliphatic ring and methyl group, and the three-membered ether ring (epoxide).

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring, methyl group, and methylene (B1212753) bridge are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the fingerprint region, around 1100-1250 cm⁻¹.

Epoxide Ring Vibrations: The presence of the oxirane ring is confirmed by several characteristic bands. The asymmetric C-O-C stretching of the epoxide ring is a key indicator, typically found near 1250 cm⁻¹. Symmetric ring stretching ("ring breathing") modes can be observed around 800-950 cm⁻¹.

A summary of the expected principal IR absorption bands is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric C-H Stretch | Piperidine Ring, -CH₂-, -CH₃ | 2850 - 2970 |

| CH₂ Scissoring | Piperidine Ring, -CH₂- | 1450 - 1470 |

| Asymmetric C-O-C Stretch | Epoxide (Oxirane) Ring | ~1250 |

| C-N Stretch | Tertiary Amine | 1100 - 1250 |

| Epoxide Ring Breathing/Stretching | Epoxide (Oxirane) Ring | 800 - 950 |

Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy. While specific experimental data for this compound is scarce, theoretical calculations and data from related compounds like 2-methylpiperazine (B152721) and 2-methylpiperidine provide insight into its expected Raman spectrum. nih.govnih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Key expected Raman shifts would include:

Strong C-H stretching and bending modes.

The symmetric "breathing" mode of the piperidine ring.

Characteristic shifts for the epoxide ring, which often provide a clear signal in Raman spectra.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretching | Aliphatic (Ring, Methyl, Methylene) | 2800 - 3000 |

| CH₂/CH₃ Bending/Deformation | Aliphatic | 1300 - 1470 |

| C-C Stretching | Piperidine Ring | 800 - 1200 |

| Epoxide Ring Breathing | Epoxide (Oxirane) Ring | 1250 - 1280 |

Advanced Spectroscopic and Diffraction Techniques

While a crystal structure for this compound itself is not publicly available, X-ray crystallography studies on N-substituted piperidine derivatives provide a robust model for its solid-state conformation. rsc.orgnih.gov X-ray diffraction would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in a crystal lattice.

For N-substituted 2-methylpiperidines, the following structural features are anticipated:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.

Substituent Orientation: The 2-methyl group would preferentially occupy an equatorial position to reduce steric hindrance. The larger N-(oxiran-2-ylmethyl) substituent would also likely favor an equatorial orientation relative to the ring's nitrogen atom.

Stereochemical Analysis and Isomeric Purity Determination

This compound possesses two chiral centers: one at the C2 position of the piperidine ring and another at the C2 position of the oxirane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). Determining the isomeric composition and purity is crucial and is typically achieved using chiral chromatography and NMR-based methods.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and diastereomers. gcms.cznih.gov

Chiral HPLC: This is the most common method for the enantioseparation of pharmaceutical compounds. americanpharmaceuticalreview.comcsfarmacie.cz The separation of the stereoisomers of this compound would likely be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for a wide range of chiral molecules. nih.govamericanpharmaceuticalreview.com The differential interaction between the stereoisomers and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.

Chiral GC: For volatile compounds, chiral GC offers excellent resolution. gcms.cz Separation is typically performed on capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers form transient diastereomeric complexes with the cyclodextrin, leading to separation based on the stability of these complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents.

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the racemic compound. unipi.itnih.gov The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer. Because these complexes are diastereomeric, the corresponding nuclei in each enantiomer exist in slightly different chemical environments, resulting in separate, distinguishable signals in the NMR spectrum (e.g., a split of a singlet into two singlets). nih.gov The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample. Various CSAs have been developed for the enantiodiscrimination of amines and other N-heterocycles. unipi.it

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

No published studies were found that detail the use of DFT to analyze the molecular structure and electronic properties of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine.

Prediction of Spectroscopic Parameters (NMR, IR)

No available research data details the computational prediction of NMR or IR spectroscopic parameters for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization

There are no published computational studies that characterize the transition states of reactions involving this compound.

Reaction Pathway Analysis and Energy Profiles

No research was found that provides a computational analysis of the reaction pathways and energy profiles for reactions involving this compound.

Regio- and Stereoselectivity Prediction

There are no computational models or studies available that predict the regio- and stereoselectivity of reactions with this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the piperidine (B6355638) ring's puckering and the rotation around the single bonds of the N-substituent. A thorough conformational analysis involves identifying the stable conformers and quantifying their relative energies.

Ring Conformations of the Piperidine Moiety

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts chair conformations to minimize angular and torsional strain. However, other higher-energy conformations such as boat and twist-boat forms can also exist in equilibrium. The presence of substituents on the ring and the nitrogen atom significantly influences the conformational preferences.

For N-alkylpiperidines, the chair conformation is generally the most stable. The orientation of the 2-methyl group can be either axial or equatorial. In the case of N-methylpiperidine, the equatorial conformation of the N-methyl group is favored by approximately 3.16 kcal/mol. wikipedia.org This preference is a result of minimizing steric interactions. For this compound, two primary chair conformations for the piperidine ring are considered: one with the 2-methyl group in an equatorial position and the other with it in an axial position.

Computational studies on related N-acylpiperidines have shown that twist-boat conformations can also be significantly populated. researchgate.net While the oxiran-2-ylmethyl group is not an acyl group, the steric and electronic effects of this substituent could potentially stabilize non-chair conformations. Quantum mechanical calculations would be necessary to determine the precise energy differences between the chair, twist-boat, and boat conformations for this compound.

Table 1: Predicted Relative Energies of Piperidine Ring Conformations

| Conformation | 2-Methyl Group Orientation | Predicted Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 (Reference) |

| Chair | Axial | > 1.74 |

| Twist-Boat | - | Higher than Chair |

| Boat | - | Higher than Twist-Boat |

Note: The relative energy for the axial chair conformation is an estimate based on the preference in methylcyclohexane. wikipedia.org The actual value for this compound may vary. The energies for twist-boat and boat conformations are qualitatively predicted to be higher based on general principles of cyclic alkane stereochemistry.

Rotamer Analysis of the Oxiran-2-ylmethyl Substituent

The conformational space of the oxiran-2-ylmethyl substituent is defined by the rotation around two key single bonds: the N1-C7 bond and the C7-C8 bond (assuming standard IUPAC numbering where the piperidine nitrogen is N1 and the methyl group is at C2; the oxiran-2-ylmethyl substituent is attached to N1).

Rotation around the N1-C7 bond will determine the orientation of the oxirane ring relative to the piperidine ring. This rotation is subject to steric hindrance from the piperidine ring, particularly the protons at the C2 and C6 positions. The rotational barrier will be influenced by the conformation of the piperidine ring itself.

Rotation around the C7-C8 bond dictates the position of the oxirane's oxygen atom. This rotation will also have a characteristic energy profile with distinct minima corresponding to staggered conformations and maxima for eclipsed conformations. The relative energies of these rotamers are influenced by steric and electrostatic interactions.

A detailed analysis would require scanning the potential energy surface by systematically rotating these dihedral angles and performing geometry optimization at each step. This would allow for the identification of the global and local energy minima, which correspond to the most stable rotamers.

Table 2: Key Dihedral Angles for Rotamer Analysis

| Dihedral Angle | Description | Expected Rotational Barrier |

| C6-N1-C7-C8 | Rotation around the N-CH₂ bond | Moderate |

| N1-C7-C8-O | Rotation around the CH₂-CH(oxirane) bond | Low to Moderate |

Note: The expected rotational barriers are qualitative predictions. Precise values would require dedicated computational studies.

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

While no specific molecular dynamics (MD) simulations for this compound have been published in the literature, the application of this technique can be discussed in a hypothetical context. MD simulations are powerful for studying the dynamic behavior of molecules in various environments, such as in solution or in complex with a biological macromolecule.

For this compound, an MD simulation in a solvent like water would provide insights into:

Conformational Dynamics: The simulation would reveal the time-dependent transitions between different ring conformations (chair, twist-boat) and the rotational isomers of the substituent. This allows for the assessment of the flexibility of the molecule and the lifetime of its various conformational states.

Interaction with Biological Targets: If this compound were to be studied as a ligand for a protein, MD simulations could elucidate the binding mode, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that govern binding affinity. Such studies have been performed for other piperidine-based compounds to understand their interactions with receptors. nih.govresearchgate.net

An MD simulation would typically involve the following steps:

System Setup: Placing the molecule in a simulation box filled with solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space and collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to extract information on conformational changes, intermolecular interactions, and other dynamic properties.

Given the lack of specific experimental or computational studies on this compound, the information presented here is based on established principles of conformational analysis and the computational study of analogous piperidine derivatives.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, 2-Methyl-1-(oxiran-2-ylmethyl)piperidine serves as a versatile building block. The piperidine (B6355638) ring is a prevalent heterocyclic motif in numerous pharmaceuticals and natural products, while the appended oxirane (epoxide) group provides a site for regioselective ring-opening reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton. sciencedaily.comnews-medical.netnih.govajchem-a.com This dual functionality allows for the strategic construction of intricate molecules.

A primary application of this compound is in the synthesis of vicinal amino alcohols, also known as 1,2-amino alcohols. This structural motif is crucial in many biologically active compounds and serves as a precursor for chiral ligands and auxiliaries. researchgate.netresearchgate.net The synthesis is typically achieved through the nucleophilic ring-opening of the epoxide.

The reaction involves the attack of a nucleophile on one of the electrophilic carbons of the oxirane ring, leading to the formation of a β-substituted amino alcohol. The regioselectivity of this reaction is a key feature; in base-catalyzed reactions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide, in accordance with Krasusky's rule. researchgate.netresearchgate.net The inherent basicity of the piperidine nitrogen can have an anchimeric (catalytic) effect on the ring-opening process, sometimes precluding the need for an external catalyst. researchgate.netresearchgate.net A notable example is the reaction with thiols, which readily opens the epoxide to yield vicinal amino alcohols containing a thioether linkage, a transformation that is particularly significant in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Nucleophilic Ring-Opening for Vicinal Amino Alcohol Synthesis

| Nucleophile | Product Class | Significance |

|---|---|---|

| Thiols (R-SH) | β-Amino-γ-hydroxy thioethers | Precursors for bioactive molecules, introduction of sulfur functionality. researchgate.net |

| Amines (R-NH2) | 1,3-Diamino-2-propanols | Building blocks for ligands, polymers, and pharmaceuticals. |

| Alcohols (R-OH) | β-Amino-γ-hydroxy ethers | Incorporation of ether linkages, synthesis of complex natural products. |

The reactivity of the epoxide ring in this compound makes it an excellent starting point for the construction of more complex, novel heterocyclic systems. By choosing a nucleophile that is itself part of a heterocyclic ring or can participate in subsequent cyclization reactions, new ring systems can be forged.

For instance, the reaction of the closely related 1-(oxiran-2-ylmethyl)piperidine (B1313976) with derivatives of 1,2,4-triazole (B32235) results in the regioselective opening of the oxirane ring to form new, functionalized triazole-containing amino alcohols. researchgate.net This strategy demonstrates how the compound can be used to link the piperidine core to other important heterocyclic pharmacophores. Such approaches are central to modern drug discovery, where modular synthesis allows for the rapid generation of diverse compound libraries to explore structure-activity relationships. nih.govnih.gov

While the bifunctional nature of this compound makes it a theoretically suitable candidate for the synthesis of macrocycles—for example, through reactions with dinucleophiles—this specific application is not prominently documented in publicly available research. The construction of such architectures would likely involve a multi-step process to build a long-chain intermediate that could then undergo an intramolecular cyclization involving the piperidine nitrogen or a functional group derived from the epoxide.

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, modular, and produce minimal byproducts, making them ideal for materials science and bioconjugation. wikipedia.orgsigmaaldrich.com The epoxide group in this compound is a key participant in one such reaction: the thiol-epoxy reaction.

The base-catalyzed reaction between a thiol (sulfhydryl group) and an epoxide is a prime example of a click reaction and is extensively used in polymer chemistry. magtech.com.cnutwente.nl This reaction is highly efficient and regioselective, proceeding under mild conditions to form a stable β-hydroxy thioether linkage. researchgate.netrsc.org

In the context of material science, this compound can be used as a monomer or a functionalizing agent. When reacted with multi-thiol compounds, it can contribute to the formation of cross-linked polymer networks or thermosets with tailored properties. magtech.com.cnmdpi.com The reaction's efficiency allows for its use in post-polymerization modifications, where polymers containing pendant epoxide or thiol groups can be functionalized with high precision. researchgate.netrsc.org This approach is valuable for creating advanced materials, such as hydrogels and functional surface coatings. utwente.nlrsc.org

Table 2: Key Features of Thiol-Epoxy "Click" Chemistry

| Feature | Description | Reference |

|---|---|---|

| Efficiency | High yields (often quantitative) are achieved in relatively short timeframes. | utwente.nl |

| Regioselectivity | Base-catalyzed reactions lead to the specific formation of β-hydroxy thioethers via attack at the least substituted carbon. | researchgate.net |

| Mild Conditions | Reactions can be carried out at ambient temperature in various solvents, including water. | utwente.nl |

| Catalysis | Typically catalyzed by small amounts of a base, which can be organic (e.g., tertiary amines) or inorganic. | magtech.com.cn |

| Orthogonality | The reaction is selective and does not interfere with many other functional groups, allowing for complex, multi-step syntheses. | mdpi.com |

Bio-conjugation involves the linking of molecules, such as fluorescent dyes or drugs, to biomolecules like proteins or nucleic acids. researchgate.netresearchgate.net The reactions used must be biocompatible, proceeding under mild, aqueous conditions without interfering with the biological function of the target. nih.govscielo.br

The epoxide moiety of this compound is an electrophilic functional group that can react with nucleophiles present on the surface of biomolecules. Specifically, the thiol group of cysteine residues and the amino group of lysine (B10760008) residues in proteins are potential targets for covalent modification by the epoxide ring. nih.gov This reaction, analogous to the thiol-epoxy click reaction, can be used to attach the piperidine-containing fragment to a biological target. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a more commonly cited click reaction for bioconjugation, the inherent reactivity of epoxides provides a metal-free alternative for specific applications. nih.gov Such strategies are a focus of academic research for developing novel probes and therapeutic agents. researchgate.net

Development of Catalytic Ligands or Reagents

While specific research detailing the use of this compound as a catalytic ligand is not extensively documented in publicly available literature, the molecular structure suggests its potential as a precursor for synthesizing chiral ligands. The piperidine nitrogen atom can act as a Lewis base to coordinate with metal centers, a fundamental characteristic of many ligands used in catalysis.

The presence of a methyl group at the 2-position of the piperidine ring introduces chirality, which is a critical feature for asymmetric catalysis—a field focused on selectively producing one enantiomer of a chiral product. The epoxide ring offers a reactive handle for further chemical modifications. For instance, the ring-opening of the epoxide with various nucleophiles can lead to the introduction of additional donor atoms (e.g., oxygen, nitrogen, sulfur), creating bidentate or tridentate ligands. These multidentate ligands can form stable chelate complexes with transition metals, which are often employed as highly effective and selective catalysts in a wide range of organic transformations.

Table 1: Potential Ligand Synthesis via Epoxide Ring-Opening of this compound

| Nucleophile | Resulting Ligand Structure (Post Ring-Opening) | Potential Catalytic Application |

| Water (H₂O) | A chiral amino diol | Asymmetric dihydroxylation, epoxidation |

| Ammonia (NH₃) | A chiral amino alcohol with a primary amine | Asymmetric hydrogenation, transfer hydrogenation |

| Thiol (R-SH) | A chiral amino alcohol with a thioether | Asymmetric allylic alkylation, cross-coupling reactions |

The stereochemistry of the 2-methylpiperidine (B94953) fragment, combined with the new stereocenter formed upon epoxide ring-opening, could lead to a diverse library of chiral ligands. The specific arrangement of these stereocenters can significantly influence the enantioselectivity of the catalyzed reaction.

Polymer Chemistry Applications

The dual functionality of this compound, possessing both a tertiary amine and an epoxide, makes it a candidate for several applications in polymer chemistry, particularly in the curing of epoxy resins and the synthesis of functional polymers.

Epoxy Resin Curing Processes

Piperidine and its derivatives have long been recognized as effective initiators and curing agents for epoxy resins. The tertiary amine of the piperidine ring can initiate the anionic polymerization of epoxy groups. The mechanism typically involves the nucleophilic attack of the amine on the carbon atom of the oxirane ring, leading to its opening and the formation of an alkoxy anion. This anion can then propagate the polymerization by attacking another epoxy monomer.

A study on the initial stages of epoxy homopolymerization initiated by piperidine revealed that the first step is the addition of piperidine to the epoxy group to form a tertiary amino alcohol. This reaction proceeds via both catalytic and non-catalytic pathways. Following the depletion of the piperidine, the newly formed tertiary amino alcohol can itself initiate further polymerization of the epoxy resin.

Synthesis of Polymers with Programmed Properties via Epoxide Functionalization

The epoxide group in this compound is a versatile functional group that can be utilized in the synthesis of polymers with tailored or "programmed" properties. Epoxide-containing polymers can be synthesized and subsequently modified through post-polymerization modification (PPM) reactions. This approach allows for the introduction of a wide array of functional groups onto a polymer backbone, thereby tuning its physical, chemical, and biological properties.

The ring-opening of the epoxide with various nucleophiles can be used to attach different functionalities. For example, reaction with azides can introduce azide (B81097) groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules. This strategy provides a highly efficient and modular approach to creating functional polymers.

Furthermore, the ability of the piperidine moiety to initiate ring-opening polymerization could be exploited in the synthesis of block copolymers. For instance, this compound could potentially initiate the polymerization of other cyclic monomers, such as lactones or other epoxides, to form a polymer block. The epoxide group on the piperidine initiator would then be available for subsequent polymerization of another monomer, leading to the formation of a block copolymer with distinct segments and, consequently, programmed properties. This approach could be valuable for creating materials with specific morphologies and performance characteristics for advanced applications.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Exploration of Novel Synthetic Routes

The development of innovative and efficient synthetic pathways is crucial for accessing 2-Methyl-1-(oxiran-2-ylmethyl)piperidine and its derivatives. Future efforts will likely focus on methods that offer high stereoselectivity, improved sustainability, and scalability.

Expanding Asymmetric Synthesis Methodologies

Achieving precise control over the stereochemistry of both the 2-methylpiperidine (B94953) core and the oxirane ring is a primary objective for future synthetic research. While various methods exist for the asymmetric synthesis of piperidine (B6355638) derivatives, their application to this specific bifunctional compound remains a fertile area for investigation. nih.govnih.gov

Future work could adapt established asymmetric hydrogenation techniques. For instance, the hydrogenation of a suitably substituted pyridine (B92270) precursor using chiral iridium or rhodium catalysts could establish the stereocenter at the C2 position of the piperidine ring. nih.gov Subsequent asymmetric epoxidation of an allyl group attached to the piperidine nitrogen would then form the chiral oxirane ring.

Another promising avenue is the use of chiral auxiliaries or organocatalysis. nih.gov A strategy could involve a stereoselective Michael addition to a chiral enamine derived from 2-methylpiperidine, followed by functional group manipulation and cyclization to form the oxirane moiety. The development of one-pot or tandem reactions that construct both chiral centers with high diastereoselectivity would represent a significant advancement. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Key Transformation | Potential Catalysts/Reagents | Anticipated Advantage |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Asymmetric reduction of a 2-methylpyridine (B31789) derivative | Iridium complexes (e.g., with chiral phosphine (B1218219) ligands), Rhodium complexes | High enantioselectivity for the piperidine core |

| Organocatalytic Approach | Stereoselective addition to a chiral iminium or enamine intermediate | Proline derivatives, chiral phosphoric acids | Metal-free, environmentally benign conditions |

| Chiral Auxiliary Method | Diastereoselective alkylation or addition reactions | Evans auxiliaries, sulfinamides | Predictable stereochemical outcome |

Developing Flow Chemistry Applications

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govresearchgate.net Applying flow chemistry to the synthesis of this compound could streamline its production.

A potential flow process could involve the electroreductive cyclization of an appropriate precursor in a flow microreactor to form the 2-methylpiperidine ring. researchgate.net This stream could then be directly mixed with an epoxidizing agent in a subsequent reactor module. Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates, which might be involved in certain synthetic routes. nih.govresearchgate.net The precise temperature and residence time control in flow reactors can minimize side reactions and improve product yields and purity. unimi.it

Biomimetic and Enzyme-Catalyzed Synthesis

Nature provides a blueprint for the efficient synthesis of complex nitrogen-containing heterocycles like piperidine alkaloids. rsc.orgrsc.org Biomimetic approaches, which mimic biosynthetic pathways, offer a powerful strategy for organic synthesis. nih.gov Future research could explore a biomimetic synthesis of the 2-methylpiperidine core, perhaps inspired by the enzymatic cyclization of lysine (B10760008) derivatives. rsc.orgrsc.org

Furthermore, the use of isolated enzymes as catalysts (biocatalysis) presents a green and highly selective alternative to traditional chemical methods. nih.gov The epoxidation step, for instance, could be achieved using an epoxidase or a lipase (B570770) in a chemoenzymatic process. Similarly, enzymes like amine oxidases and ene-imine reductases could be employed in cascade reactions to construct the chiral piperidine scaffold from activated pyridine precursors. nih.gov This chemoenzymatic approach combines the strengths of chemical synthesis and biocatalysis to achieve efficient and stereoselective outcomes. nih.gov

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing existing methods and designing new ones.

Real-Time Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions as they occur provides invaluable kinetic and mechanistic data. In-situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for real-time reaction analysis. acs.org

Future studies could employ these techniques to monitor the key steps in the synthesis of this compound. For example, in-situ IR spectroscopy could track the consumption of starting materials and the formation of intermediates during the construction of the piperidine ring. acs.org Raman spectroscopy would be particularly useful for monitoring the epoxidation step or the subsequent ring-opening reactions of the oxirane, as the characteristic vibrational modes of the epoxide ring are readily detectable. This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Applicable Reaction Step |

|---|---|---|

| In-situ Infrared (IR) Spectroscopy | Concentration changes of functional groups (e.g., C=O, N-H) | Piperidine ring formation, functional group transformations |

| Raman Spectroscopy | Monitoring of specific bonds (e.g., C=C, epoxide ring) | Epoxidation, epoxide ring-opening reactions |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and products | Analysis of reaction pathways and stereochemistry |

Deeper Computational Studies of Reaction Dynamics

Computational chemistry provides powerful insights into molecular structure, reactivity, and reaction mechanisms that are often difficult to obtain through experimental means alone. nih.gov Future research should leverage computational tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to investigate this compound.

DFT calculations can be used to model the transition states of key synthetic steps, helping to elucidate reaction pathways and predict stereochemical outcomes. mdpi.com For example, modeling the interaction between a chiral catalyst and a substrate can explain the origins of enantioselectivity in an asymmetric synthesis. MD simulations can provide a dynamic picture of the molecule's conformational behavior in solution, which is crucial for understanding its reactivity. nih.gov These computational studies can guide the design of more efficient catalysts and the selection of optimal reaction conditions, ultimately accelerating the development of novel synthetic routes. acs.org

Innovative Transformations and Derivatizations

The presence of a reactive epoxide ring tethered to a chiral substituted piperidine offers a versatile platform for generating novel molecular architectures. The inherent chirality of the 2-methylpiperidine moiety and the two stereocenters of the oxirane ring suggest that a rich stereochemical landscape can be explored.

Stereoselective Access to Underexplored Architectures

A primary area for future investigation lies in the stereoselective ring-opening of the epoxide. This reaction, using a variety of nucleophiles, could provide access to a library of chiral β-amino alcohols, which are valuable intermediates in the synthesis of bioactive compounds. rsc.orgmdpi.comrroij.com The regioselectivity of the epoxide opening can be influenced by the choice of catalyst and reaction conditions, potentially allowing for controlled access to either of the two possible regioisomers. rsc.orgyoutube.com

Furthermore, the conformational rigidity of the piperidine ring could be exploited to induce diastereoselectivity in these ring-opening reactions, a strategy that remains a significant challenge in asymmetric synthesis. rsc.org Research in this area would involve a systematic study of various nucleophiles and catalysts to control the stereochemical outcome of the reaction, leading to the synthesis of novel, enantiomerically pure piperidine derivatives with multiple stereocenters.

Table 1: Proposed Stereoselective Epoxide Ring-Opening Reactions

| Nucleophile | Catalyst/Conditions | Potential Product Architecture | Research Goal |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | Lewis Acid | 1-(3-azido-2-hydroxypropyl)-2-methylpiperidine | Access to chiral 1,2-amino alcohols and triazoles |

| Organocuprates (R₂CuLi) | Solvent-free | 1-(2-hydroxy-alkyl)-2-methylpiperidine | C-C bond formation, creating complex side chains |

| Thiols (RSH) | Base-catalyzed | 1-(2-hydroxy-3-(alkylthio)propyl)-2-methylpiperidine | Synthesis of sulfur-containing chiral ligands |

| Fluoride (F⁻) | TBAF/KHF₂ | 1-(3-fluoro-2-hydroxypropyl)-2-methylpiperidine | Access to fluorinated piperidine analogues for medicinal chemistry |

Integration into Supramolecular Chemistry Research

The unique structural and electronic features of derivatives of this compound make them attractive candidates for supramolecular chemistry. The piperidine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group, generated after epoxide ring-opening, can serve as a hydrogen bond donor. This dual functionality could be utilized in the design of novel host-guest systems, molecular sensors, or self-assembling materials.

The introduction of aromatic or other functional groups through the epoxide ring would allow for the tuning of non-covalent interactions, such as π-π stacking and hydrogen bonding. The inherent chirality of the piperidine scaffold could also be used to induce chirality in supramolecular assemblies, leading to the development of chiral recognition systems or asymmetric catalysts. nih.gov

Interdisciplinary Research Potential

Beyond synthetic chemistry, this compound and its derivatives hold significant potential for interdisciplinary research, particularly in chemical biology and materials science.

Chemical Biology Tool Development (academic perspective on probe synthesis)

The reactivity of the epoxide group makes this compound an ideal starting point for the development of chemical probes. researchgate.net Epoxides can act as electrophiles, forming covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine. researchgate.net This reactivity could be harnessed to design activity-based probes (ABPs) for identifying and studying the function of specific enzymes.

Future research could focus on synthesizing a library of derivatives where a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) is attached to the piperidine scaffold. These probes could then be used in proteomic studies to identify novel protein targets or to map the active sites of enzymes. The stereochemistry of the molecule could be systematically varied to investigate the stereoselectivity of protein-probe interactions.

Table 2: Conceptual Design of Chemical Probes

| Probe Type | Functionalization Strategy | Reporter Tag | Potential Application |

|---|---|---|---|

| Activity-Based Probe | Covalent reaction of epoxide with enzyme nucleophile | Fluorescein or Rhodamine | Enzyme activity profiling in complex biological samples |

| Affinity-Based Probe | Introduction of a known pharmacophore via epoxide opening | Biotin | Target identification and validation via pulldown assays |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Alkyne (for click chemistry) | Covalent labeling of binding partners upon UV activation |

Exploration in Advanced Material Science (e.g., stimuli-responsive materials)

The incorporation of the 2-methylpiperidine moiety into polymeric structures could lead to the development of novel stimuli-responsive materials. Polymers containing piperidine groups have been shown to exhibit temperature-responsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.govacs.org This property could be exploited in the design of "smart" materials for applications in drug delivery, sensing, or soft robotics. rsc.org

The epoxide group serves as a convenient handle for polymerization or for grafting the piperidine unit onto existing polymer backbones. digitellinc.comrsc.org By copolymerizing epoxide-functionalized piperidine monomers with other monomers, it would be possible to fine-tune the material's response to various stimuli, including temperature, pH, and ionic strength. researchgate.net Research in this area would involve the synthesis and characterization of these novel polymers to understand their structure-property relationships and to explore their potential applications.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-(oxiran-2-ylmethyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves epoxide ring-opening or alkylation of a piperidine scaffold. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by multiple washing and purification steps (e.g., solvent extraction, distillation) to achieve >99% purity . Reaction optimization includes adjusting temperature, solvent polarity, and catalyst selection (e.g., triethylamine for nucleophilic substitutions) to enhance yield and minimize side products .

Q. What analytical techniques are used to characterize this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical for structural confirmation. For example, IR can identify epoxide ring vibrations (~840–950 cm⁻¹), while NMR resolves methyl and oxiran groups. High-resolution mass spectrometry (HRMS) and chromatography (HPLC, GC) validate purity and molecular weight .

Q. What safety precautions are required when handling this compound?

Based on structurally similar piperidine derivatives:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation exposure) requires lab coats, gloves, and fume hoods. Emergency measures include immediate rinsing for skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for epoxide-containing piperidines?

Discrepancies in NMR or IR spectra may arise from stereochemical variations or solvent interactions. For example, epoxide ring strain can lead to unexpected coupling constants in ¹H NMR. Computational tools (DFT calculations) or X-ray crystallography (as used for related piperidine crystals) can clarify structural ambiguities . Cross-validation with synthetic intermediates (e.g., comparing oxidized vs. reduced derivatives) is also recommended .

Q. What strategies optimize the regioselectivity of epoxide ring-opening reactions in this compound?

Regioselectivity depends on nucleophile strength and reaction medium. For example:

- Acidic conditions : Protonation of the epoxide oxygen directs nucleophilic attack to the less substituted carbon.

- Lewis acid catalysts : BF₃·Et₂O or Ti(OiPr)₄ stabilize transition states for selective ring-opening.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity .

Q. How do structural modifications of the piperidine ring impact biological activity?

Substituents on the piperidine ring (e.g., methyl groups) and the oxiran moiety influence pharmacokinetics. For instance:

- Methyl groups : Enhance lipophilicity, improving blood-brain barrier penetration.

- Epoxide reactivity : Enables covalent binding to biological targets (e.g., enzyme inhibition). Comparative studies with analogs (e.g., 1-(2-Chloro-benzyl)-piperidin-2-yl-methanol) show that halogenation increases antimicrobial potency .

Q. What methodologies address low yields in multi-step syntheses of this compound?

Yield optimization strategies include:

- Stepwise monitoring : Use TLC or LC-MS to identify bottlenecks.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency.

- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting biological activity data across studies?

Variations in assays (e.g., cell lines, dosage) or impurity profiles (e.g., residual solvents) may explain contradictions. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., OECD guidelines) are essential. Meta-analyses of piperidine derivatives suggest dose-dependent toxicity thresholds .

Q. What computational tools predict the reactivity of the epoxide moiety in drug design?